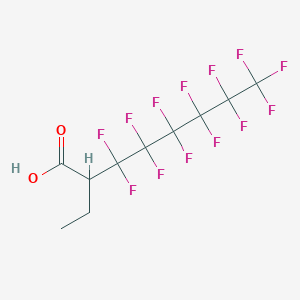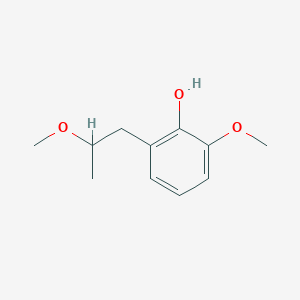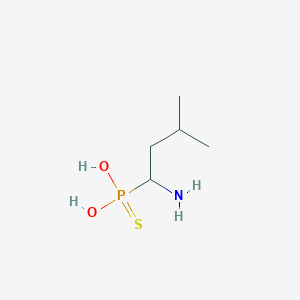![molecular formula C11H14ClN5 B14272800 Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl- CAS No. 172333-81-2](/img/structure/B14272800.png)
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a guanidine core substituted with a 6-chloro-3-pyridinyl group, a cyano group, and three methyl groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and cyanamide.
Reaction Conditions: The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 6-chloro-3-pyridinecarboxaldehyde reacts with cyanamide to form an intermediate, which is then methylated using methyl iodide or a similar methylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-dimethyl-
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-ethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- exhibits unique properties due to the presence of three methyl groups, which influence its solubility, reactivity, and biological activity. These structural differences can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
172333-81-2 |
|---|---|
分子式 |
C11H14ClN5 |
分子量 |
251.71 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]-2-cyano-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C11H14ClN5/c1-16(2)11(15-8-13)17(3)7-9-4-5-10(12)14-6-9/h4-6H,7H2,1-3H3 |
InChIキー |
LCTSZVZUNQLYHN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NC#N)N(C)CC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
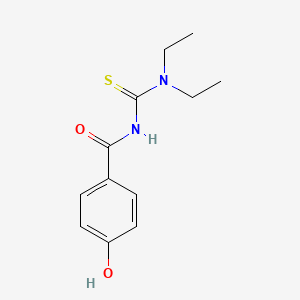
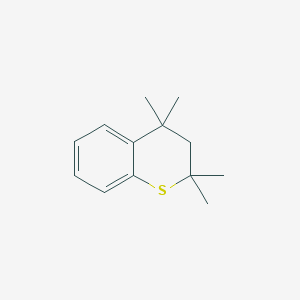
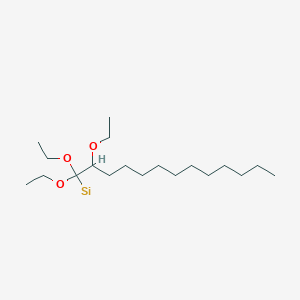

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
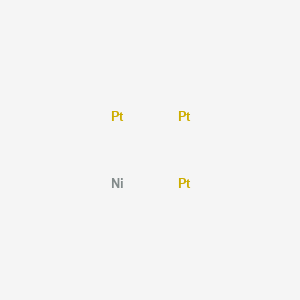
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
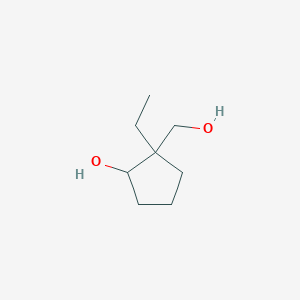
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
